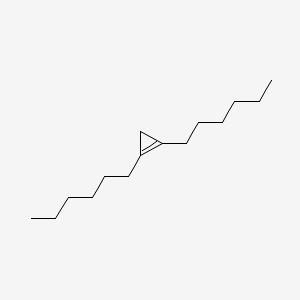

1,2-Dihexylcyclopropene

Beschreibung

1,2-Dihexylcyclopropene (CAS No. 35365-52-7) is a cyclopropene derivative featuring two hexyl substituents at the 1,2-positions of the strained three-membered cyclopropene ring. Its molecular weight is 207.050 g/mol . Cyclopropenes are characterized by their high ring strain due to the 60° bond angles (vs. the ideal 120° for sp² hybridization), making them highly reactive. The hexyl groups in 1,2-dihexylcyclopropene likely provide steric protection, enhancing stability by shielding the reactive double bond from external reagents.

This compound is of interest in organic synthesis and materials science, particularly in the development of strained hydrocarbons for polymerization or as intermediates in cycloaddition reactions. However, detailed synthetic routes and applications remain understudied in publicly available literature.

Eigenschaften

CAS-Nummer |

35365-52-7 |

|---|---|

Molekularformel |

C15H28 |

Molekulargewicht |

208.38 g/mol |

IUPAC-Name |

1,2-dihexylcyclopropene |

InChI |

InChI=1S/C15H28/c1-3-5-7-9-11-14-13-15(14)12-10-8-6-4-2/h3-13H2,1-2H3 |

InChI-Schlüssel |

OTAPPAKLMIEBOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=C(C1)CCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihexylcyclopropene typically involves the reaction of hexyl-substituted alkenes with carbenes. Carbenes are highly reactive species that can add to double bonds to form cyclopropane rings. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful formation of the cyclopropene ring .

Industrial Production Methods: While detailed industrial production methods for 1,2-Dihexylcyclopropene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dihexylcyclopropene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the cyclopropene ring into a cyclopropane ring.

Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.

Reduction: Hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.

Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives .

Wissenschaftliche Forschungsanwendungen

1,2-Dihexylcyclopropene has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1,2-Dihexylcyclopropene exerts its effects involves the interaction of its cyclopropene ring with various molecular targets. The strained nature of the cyclopropene ring makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of reactive intermediates that can interact with biological molecules or other chemical species .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Cyclopropene derivatives vary widely based on substituent type, position, and electronic effects. Key examples include:

| Compound | Substituents | CAS No. | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1,2-Dihexylcyclopropene | 1,2-dihexyl | 35365-52-7 | 207.050 | Steric protection from alkyl chains |

| 3,3-Diethyl-1,2-diferrocenylcyclopropene | 1,2-diferrocenyl, 3,3-diethyl | Not provided | ~500 (estimated) | Electron-rich ferrocenyl groups |

| 1,3-Dichloropropene | 1,3-dichloro | 542-75-6 | 110.97 | Chlorinated, industrial solvent |

| 1,2-Dichloropropane | 1,2-dichloro | 78-87-5 | 112.99 | Chlorinated alkane, high toxicity |

Key Observations :

- Substituent Position : Unlike chlorinated derivatives (e.g., 1,2-dichloropropane ), 1,2-dihexylcyclopropene’s substituents are positioned to maximize steric shielding. In contrast, 1,3-dichloropropene lacks ring strain but shares industrial solvent applications.

- Electronic Effects : Ferrocenyl-substituted cyclopropenes (e.g., 3,3-diethyl-1,2-diferrocenylcyclopropene ) introduce redox-active metal centers, enabling applications in electrochemistry, whereas alkyl chains in 1,2-dihexylcyclopropene prioritize stability over reactivity.

Stability and Reactivity

- Ring Strain : Cyclopropenes are inherently less stable than cyclopropanes due to the unsaturated bond. However, bulky substituents like hexyl groups mitigate decomposition by steric hindrance .

- Thermal Stability : Chlorinated derivatives (e.g., 1,2-dichloropropane) decompose at elevated temperatures, releasing toxic HCl gas , while alkyl-substituted cyclopropenes are more thermally stable.

- Reactivity: The electron-rich ferrocenyl groups in diferrocenylcyclopropenes facilitate coordination chemistry, whereas 1,2-dihexylcyclopropene’s alkyl chains favor hydrophobicity and solubility in nonpolar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.